ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted at position 1 with a pyridin-2-yl group bearing a carbamoyl-linked 2,3-dimethylphenyl moiety, at position 4 with an ethyl carboxylate, and at position 5 with an amino group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly as an antibiotic adjuvant or enzyme inhibitor .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-4-28-20(27)15-11-23-25(18(15)21)17-9-8-14(10-22-17)19(26)24-16-7-5-6-12(2)13(16)3/h5-11H,4,21H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAWCKSHWVIKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyridine-pyrazole intermediate with an isocyanate derivative of 2,3-dimethylphenyl under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s distinguishing feature is the 5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl group. Below is a comparison with analogs differing in substituents at the pyrazole’s position 1:
Biological Activity
Ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₈N₄O₃
- CAS Number : 1171607-36-5
The structural representation can be summarized as follows:
Synthesis Methods
Research indicates that various synthetic routes have been employed to produce this compound. A notable method includes the one-pot synthesis approach, which enhances yield and simplifies the process. The synthesis typically involves the reaction of appropriate pyridine and pyrazole derivatives under controlled conditions to yield the target compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has been used to evaluate their effectiveness, revealing promising IC50 values indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 5-amino... | Liver Carcinoma | 5.35 |
| Ethyl 5-amino... | Lung Carcinoma | 8.74 |
| Cisplatin | Liver Carcinoma | 3.78 |
| Cisplatin | Lung Carcinoma | 6.39 |
The proposed mechanism of action for the anticancer effects involves the inhibition of specific pathways that are critical for tumor growth and survival. This includes interference with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
Case Studies
Several case studies have reported on the biological activity of related compounds within the pyrazole family. For example:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer activity against different cell lines, establishing a correlation between structural modifications and biological efficacy .
- Cytotoxicity Assessment : Another investigation focused on assessing the cytotoxic effects of synthesized pyrazole derivatives using normal lung fibroblast cells as a control, demonstrating lower toxicity compared to standard chemotherapeutic agents like Cisplatin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 5-amino-1-{5-[(2,3-dimethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives (as demonstrated in pyrazole-4-carboxylate synthesis) to form the pyrazole core .
- Carbamoylation : Introduce the (2,3-dimethylphenyl)carbamoyl group via coupling reactions (e.g., using carbodiimide-based reagents like EDC/HOBt) at the pyridine moiety .
- Hydrolysis and Esterification : Use controlled basic hydrolysis to generate intermediates, followed by re-esterification to stabilize the final product .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- NMR : Assign signals for the pyrazole NH (δ ~10–12 ppm), aromatic protons (δ ~6.5–8.5 ppm), and ester carbonyl (δ ~160–170 ppm in ) .
- IR : Confirm carbamate C=O stretching (~1680–1720 cm) and ester C=O (~1730–1760 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodology :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like reaction time and reagent stoichiometry .
- Case Study : ICReDD’s computational-experimental feedback loop reduces trial-and-error by integrating quantum chemical calculations with experimental validation .
Q. What computational approaches predict the compound’s reactivity or interactions with biological targets?
- Methodology :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to rule out experimental variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyridine ring) to isolate pharmacophoric features .
- Multi-Omics Integration : Combine proteomics and transcriptomics data to identify off-target effects or metabolic pathways influenced by the compound .
Methodological Considerations
Q. What strategies mitigate hazards during large-scale synthesis of this compound?
- Methodology :
- Safety-by-Design : Use flow chemistry to minimize exposure to reactive intermediates (e.g., carbamoyl chlorides) .
- Process Analytical Technology (PAT) : Monitor exotherms or gas evolution in real-time using in-line FTIR or Raman spectroscopy .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
